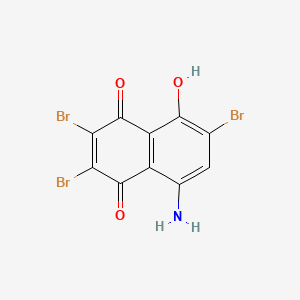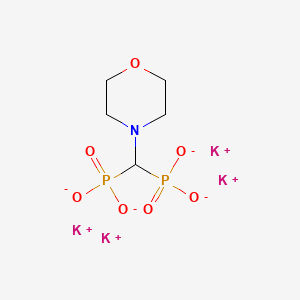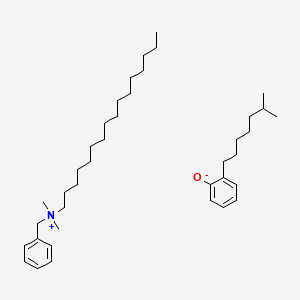
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is a derivative of thiazole, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates . Another approach includes the reaction of cysteine with substituted benzonitriles, resulting in the formation of 2-aryl-4,5-dihydrothiazoles with yields ranging from 64% to 89% . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.
Scientific Research Applications
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, the presence of the fluorophenyl group enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Thiazole, 4,5-dihydro-2-(4-fluorophenyl)- can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-4,5-dihydrothiazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
2-aryl-4,5-dihydrothiazoles: These compounds have various aryl groups at the 2-position, which can significantly affect their biological activities and applications.
2-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole: This compound has a pyrazole ring instead of a thiazole ring, leading to different chemical properties and biological activities.
Properties
CAS No. |
96159-82-9 |
|---|---|
Molecular Formula |
C9H8FNS |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H8FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
InChI Key |
XPSSLMFXRUOVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


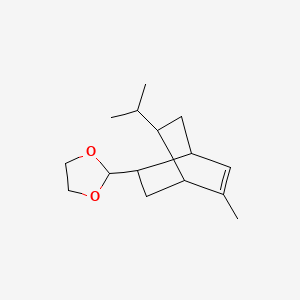

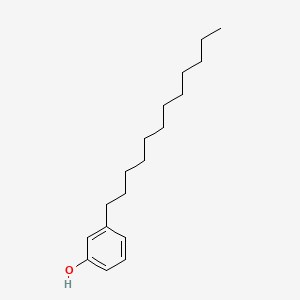
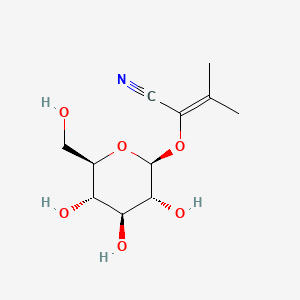
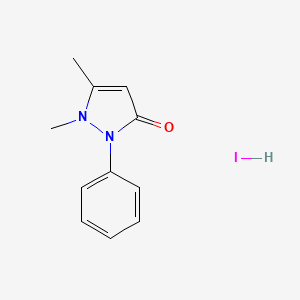
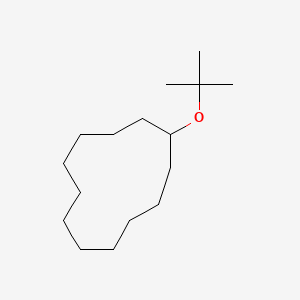


![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
